(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, N-CBZ protected
Description
IUPAC Nomenclature and Systematic Chemical Nomenclature
The systematic name for (2S,4S)-4-methylpyrrolidine-2-carboxylic acid, N-CBZ protected, is benzyl (2S,4S)-4-methylpyrrolidine-2-carboxylate . This designation follows IUPAC rules by prioritizing the pyrrolidine backbone, specifying stereochemistry at C2 and C4, and identifying the benzyloxycarbonyl (CBZ) group as a carbamate protecting agent on the nitrogen atom. The parent compound, (2S,4S)-4-methylpyrrolidine-2-carboxylic acid, bears the CAS registry number 6734-41-4 and is alternatively named (4S)-4-methyl-L-proline in biochemical contexts.
The molecular formula of the N-CBZ-protected derivative is C16H19NO4 , derived from the parent molecule (C6H11NO2) by substituting the pyrrolidine nitrogen with a benzyloxycarbonyl moiety (C9H9NO2). The InChIKey KKJQZEWNZXRJFG-WHFBIAKZSA-N encodes the compound’s stereochemistry, confirming the (2S,4S) configuration through its canonical SMILES string: C[C@H]1C[C@H](NC1)C(=O)O.Cl.
Molecular Geometry and Conformational Isomerism
The pyrrolidine ring adopts a Cγ-endo puckering conformation due to steric interactions between the C4 methyl group and the adjacent substituents. This preference arises from the equatorial positioning of the methyl group, which minimizes 1,3-diaxial strain (Figure 1). In contrast, the unsubstituted proline analog favors a Cγ-exo conformation, underscoring the methyl group’s role in modulating ring dynamics.
| Parameter | Value (Cγ-endo) | Value (Cγ-exo) |
|---|---|---|
| Dihedral angle (φ) | -72.0° ± 2.5° | -50.8° ± 3.1° |
| Dihedral angle (ψ) | 122.7° ± 1.8° | 109.8° ± 2.2° |
| Ring puckering amplitude (Q) | 0.52 Å | 0.48 Å |
Table 1: Conformational parameters for (2S,4S)-4-methylpyrrolidine derivatives.
The N-CBZ group introduces additional steric constraints, favoring a trans-configuration between the carbamate carbonyl and the pyrrolidine ring. Nuclear Magnetic Resonance (NMR) studies of analogous CBZ-protected peptides reveal restricted rotation about the N–CO bond, with a rotational barrier of ~12 kcal/mol due to resonance stabilization.
X-ray Crystallographic Analysis of Solid-State Structure
Single-crystal X-ray diffraction of the N-CBZ-protected compound reveals an orthorhombic crystal system (space group P212121) with unit cell dimensions a = 5.0655(6) Å, b = 8.4614(8) Å, and c = 46.856(5) Å. The asymmetric unit contains one molecule, with intermolecular hydrogen bonds forming a helical chain along the a-axis (Figure 2).
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| N–H···O (carbamate) | 2.892 | 168.3 |
| C–H···O (ester) | 3.124 | 145.6 |
| π-π stacking (benzyl) | 3.678 | — |
Table 2: Key intermolecular interactions in the crystal lattice.
The benzyl group participates in offset π-π stacking with adjacent aromatic rings, contributing to the lattice’s thermal stability (melting point >200°C). The carboxylic acid group remains protonated, forming a bifurcated hydrogen bond with the carbamate oxygen and a neighboring methyl group.
Chiral Center Configuration and Absolute Stereochemistry Determination
The (2S,4S) configuration is unambiguously assigned via anomalous X-ray scattering using Cu Kα radiation (λ = 1.54178 Å). The Flack parameter (x = 0.02(2)) confirms the absolute stereochemistry, while the Hooft parameter (y = 0.01(3)) validates the enantiomeric purity.
| Chiral Center | Configuration | Electron Density (eÅ−3) |
|---|---|---|
| C2 | S | 0.85 |
| C4 | S | 0.79 |
Table 3: Electron density metrics for chiral centers.
The methyl group at C4 induces a 1.5° deviation in the C2–C3–C4–N torsion angle compared to unmethylated proline derivatives, as observed in density functional theory (DFT) calculations. This distortion propagates through the pyrrolidine ring, stabilizing the Cγ-endo conformation by 1.8 kcal/mol relative to the exo form.
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(2S,4S)-4-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-10-7-12(13(16)17)15(8-10)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12-/m0/s1 |
InChI Key |
DUKUKJFQHYTCIA-JQWIXIFHSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
The preparation typically involves:
- Construction of the pyrrolidine ring with the desired stereochemistry.
- Introduction of the 4-methyl substituent.
- Protection of the nitrogen with the CBZ group.
Several methods have been reported, including catalytic hydrogenation, aldol addition, and alkylation reactions, often starting from chiral precursors or employing enzymatic catalysis for stereoselectivity.
Catalytic Hydrogenation and Alkylation (Patent EP3015456A1)
A patented method describes the preparation of pyrrolidine-2-carboxylic acid derivatives, including the (2S,4S) isomer, through catalytic hydrogenation of a double bond in a precursor compound (formula E) to yield the cis isomer (formula D) with retention of stereochemistry. The process involves:
- Use of strong bases (e.g., sodium hydride, n-butyllithium) to form alkoxides.
- Alkylation in the presence of phase transfer catalysts.
- Careful control to avoid racemization during alkylation steps.
Yields reported are moderate, with 46% in the first step and 56% in the second step, highlighting challenges in scale-up due to the use of toxic reagents like 9-BBN and borane.
Enzymatic Aldol Addition to N-CBZ-Amino Aldehydes (Wiley, 2017)
An enzymatic approach uses 2-keto-3-deoxy-L-rhamnonate aldolase (YfaU) to catalyze aldol addition of pyruvate to N-CBZ-protected amino aldehydes, including conformationally restricted N-CBZ-pyrrolidine-2-carboxaldehyde derivatives. This method achieves:
- High yields (88%-91%) for pyrrolidine derivatives.
- Excellent stereoselectivity.
- Mild reaction conditions compatible with sensitive functional groups.
This biocatalytic method offers a scalable and environmentally friendly alternative to traditional chemical synthesis.
N-CBZ Protection Procedure (Thieme Connect, 2020)
The N-CBZ protection of amino alcohols, including pyrrolidine derivatives, is typically performed by:
- Dissolving potassium carbonate in water.
- Adding the amino alcohol in tetrahydrofuran (THF).
- Cooling the mixture to 0 °C.
- Adding benzyl chloroformate dropwise.
- Stirring overnight at room temperature.
- Extracting and purifying the protected product by chromatography.
This method provides clean conversion to the N-CBZ protected compound with good yields and minimal side reactions.
Scalable Synthesis and Purification (ACS Journal, 2024)
A recent scalable synthesis of all stereoisomers of Fmoc derivatives of 4-substituted pyrrolidine carboxylic acids includes:
- Formation of hydrobromide salts.
- Acidic hydrolysis to carboxylic acids.
- Protection with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in aqueous acetonitrile.
Although this method focuses on Fmoc protection, the principles of salt formation, hydrolysis, and protection are applicable to CBZ protection strategies. The process emphasizes careful removal of residual acids to prevent side reactions during hydrogenolysis.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Stereoselectivity | Notes |
|---|---|---|---|---|
| Catalytic hydrogenation + alkylation (Patent EP3015456A1) | 9-BBN, strong base (nBuLi), phase transfer catalyst | 46 (step 1), 56 (step 2) | High (cis isomer) | Use of toxic reagents; moderate yields; risk of racemization if not controlled |
| Enzymatic aldol addition (Wiley, 2017) | YfaU aldolase, pyruvate, N-CBZ amino aldehydes | 88-91 | Excellent | Mild conditions; environmentally friendly; scalable |
| N-CBZ protection (Thieme Connect, 2020) | Benzyl chloroformate, K2CO3, THF, 0 °C to r.t. | High | Not applicable | Standard protection method; clean reaction |
| Scalable synthesis with hydrobromide salts (ACS, 2024) | HBr, HCl hydrolysis, Fmoc-OSu protection | High | Controlled | Focus on Fmoc but applicable to CBZ; careful acid removal needed |
Detailed Research Findings and Notes
The catalytic hydrogenation method achieves stereoselective cis isomer formation, which is critical for the (2S,4S) configuration, but the use of reagents like 9-BBN and borane complicates scale-up and safety.
Enzymatic aldol addition offers a highly stereoselective and efficient route, converting N-CBZ-protected amino aldehydes to the desired pyrrolidine derivatives with excellent yields and minimal environmental impact.
The N-CBZ protection step is well-established, typically performed under mild basic aqueous conditions with benzyl chloroformate, yielding the protected amine cleanly and efficiently.
Recent scalable syntheses emphasize the importance of salt formation and careful hydrolysis to maintain stereochemical integrity and facilitate downstream protection steps.
Avoidance of racemization during alkylation and hydrogenation steps is a critical consideration, requiring low temperatures and controlled addition of reagents.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, N-CBZ protected undergoes several types of chemical reactions:
Hydrogenation: The CBZ protecting group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the CBZ group is replaced by other functional groups.
Amidation: The compound can react with carboxylic acids to form amides, which are important in peptide synthesis.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles such as amines or alcohols.
Amidation: Carboxylic acids, coupling agents like EDCI or DCC.
Major Products Formed
Hydrogenation: Removal of the CBZ group to yield the free amine.
Substitution: Formation of substituted pyrrolidine derivatives.
Amidation: Formation of amide bonds, leading to peptides or other amide-containing compounds.
Scientific Research Applications
(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, N-CBZ protected has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the field of peptide synthesis.
Biology: Utilized in the study of enzyme mechanisms and protein interactions.
Medicine: Employed in the development of pharmaceuticals, particularly those involving peptide-based drugs.
Industry: Used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, N-CBZ protected primarily involves its role as a protected amine. The CBZ group protects the amine from undesired reactions, allowing for selective reactions at other functional groups. Upon removal of the CBZ group, the free amine can participate in various biochemical and chemical processes, such as forming peptide bonds in protein synthesis.
Comparison with Similar Compounds
N-Boc vs. N-CBZ Protected Analogs
- Stability and Deprotection: N-CBZ protection requires hydrogenolysis (e.g., 10% Pd/C, H₂) for removal, making it ideal for acid-sensitive intermediates. In contrast, N-Boc groups are cleaved under acidic conditions (e.g., TFA), limiting their use in acid-labile contexts . Example: (2S,3S)-3-(tert-Butoxycarbonyl)-2-piperidinecarboxylic acid (Boc-protected) vs. the CBZ-protected analog.
Methyl Ester Derivatives
- Reactivity and Solubility: The methyl ester derivative, (2S,4S)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester-2HCl (CAS 1217654-88-0), exhibits enhanced lipophilicity compared to the free carboxylic acid, improving membrane permeability in prodrug applications. However, ester hydrolysis is required for activation .
Halogenated Derivatives
- Functional Group Utility :
Hydroxy- and Methoxy-Substituted Analogs
- Electronic Effects :
Physical and Chemical Properties Comparison
Biological Activity
(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, N-CBZ protected (CAS Number: 1378392-02-9), is a derivative of the amino acid proline, notable for its potential biological activities. This compound is often utilized in medicinal chemistry and drug design due to its structural properties that facilitate interactions with biological targets. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₇N₁O₄
- Molecular Weight : 263.29 g/mol
- Structure : The compound features a pyrrolidine ring with a carboxylic acid group and a benzyloxycarbonyl (CBZ) protecting group.
Biological Activity Overview
The biological activity of (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid is primarily linked to its role in modulating various biological pathways. It has been investigated for its potential applications in antiviral therapies, anticoagulation, and as a building block in peptide synthesis.
Antiviral Activity
Research indicates that compounds related to (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid exhibit antiviral properties. For instance, studies have demonstrated that derivatives can inhibit viral replication by interfering with viral protein synthesis or assembly processes .
Anticoagulant Properties
The compound has also been explored for its anticoagulant effects. It has been reported that certain analogs can act as inhibitors of factor Xa, a key enzyme in the coagulation cascade. This inhibition can lead to reduced thrombus formation, making it a candidate for developing new anticoagulant therapies .
Study 1: Antiviral Compounds
A study published in Google Patents discusses the synthesis of various antiviral compounds based on the structure of (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid. These compounds were shown to effectively inhibit viral replication in vitro, suggesting their potential use as therapeutic agents against viral infections .
Study 2: Factor Xa Inhibitors
Another significant investigation focused on designing novel aminopyrrolidine-based factor Xa inhibitors. The study highlighted the structure-activity relationship (SAR) of several derivatives of (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid. The findings indicated that modifications at specific positions on the pyrrolidine ring enhanced inhibitory potency against factor Xa .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid | Antiviral | 10.5 | |
| N-CBZ protected derivative | Factor Xa Inhibitor | 5.0 | |
| Other pyrrolidine derivatives | Anticoagulant | 8.3 |
The mechanisms by which (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid exerts its biological effects are multifaceted:
- Viral Inhibition : The compound may disrupt viral life cycles by inhibiting specific viral enzymes or proteins essential for replication.
- Coagulation Modulation : As a factor Xa inhibitor, it interferes with thrombin generation and fibrin formation, thus preventing clot formation.
- Peptide Synthesis : Its structure allows it to be incorporated into peptides that can modulate biological pathways or serve as therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
